molecular formula C18H13ClN4O3S2 B11573629 N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

N-{5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide

Cat. No.: B11573629
M. Wt: 432.9 g/mol
InChI Key: POYPJXGZJMWCID-UHFFFAOYSA-N
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Description

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is a complex organic compound that features a 1,3,4-thiadiazole ring and a benzoxazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE typically involves multiple steps starting from readily available precursors. One common route involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by cyclization of appropriate thiosemicarbazide derivatives.

    Introduction of the 2-chlorophenylmethyl group: This step involves the reaction of the thiadiazole intermediate with 2-chlorobenzyl chloride under basic conditions.

    Formation of the benzoxazole moiety: This can be synthesized by cyclization of o-aminophenol with carboxylic acids or their derivatives.

    Coupling of the two moieties: The final step involves the coupling of the thiadiazole and benzoxazole moieties through an amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the chlorophenyl group can yield various substituted derivatives.

Scientific Research Applications

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound has potential as a lead compound for the development of new drugs due to its unique structural features and potential biological activities.

    Biological Research: It can be used as a tool compound to study various biological processes and pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in key biological processes.

    Receptor Binding: It may bind to specific receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE can be compared with other similar compounds, such as:

    1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and may have similar biological activities.

    Benzoxazole Derivatives: Compounds with the benzoxazole moiety may also exhibit similar properties.

The uniqueness of N-(5-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-2-(2-OXO-2,3-DIHYDRO-1,3-BENZOXAZOL-3-YL)ACETAMIDE lies in its combination of these two moieties, which may confer unique properties and activities not seen in other compounds.

Properties

Molecular Formula

C18H13ClN4O3S2

Molecular Weight

432.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C18H13ClN4O3S2/c19-12-6-2-1-5-11(12)10-27-17-22-21-16(28-17)20-15(24)9-23-13-7-3-4-8-14(13)26-18(23)25/h1-8H,9-10H2,(H,20,21,24)

InChI Key

POYPJXGZJMWCID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(S2)NC(=O)CN3C4=CC=CC=C4OC3=O)Cl

Origin of Product

United States

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